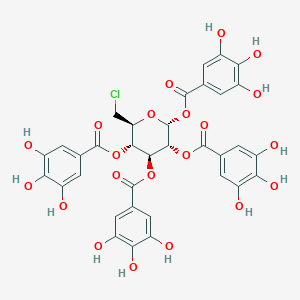
6-chloro-1,2,3,4-tetra-O-galloyl-alpha-d-quinovopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6Cl-TGQ is a potent activator of insulin receptor (IR) signaling in cell models and insulin-responsive tissues which alleviates diabetes.
Applications De Recherche Scientifique
Antidiabetic Applications
6-Chloro-1,2,3,4-tetra-O-galloyl-alpha-D-quinovopyranose, as an analogue of penta-O-galloyl-D-glucopyranose, has been studied for its antidiabetic properties. Research indicates that this compound, along with similar analogues, exhibits significant glucose transport stimulatory activity, comparable to that of insulin. This activity suggests potential use in addressing problems of hyperglycemia and obesity-associated diabetes (Ren, Himmeldirk, & Chen, 2006).
Photovoltaic Properties
Studies on the photovoltaic properties of related quinoline derivatives have been conducted. These studies explore the electrical properties of heterojunction diodes made with such compounds, highlighting their potential applications in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Sulfolipid Biosynthesis
Research involving 6-sulfo-alpha-D-quinovopyranosyl phosphate, a related compound, has provided insights into sulfolipid biosynthesis in chloroplasts. This research is significant for understanding plant biochemistry and could have implications for agricultural science and biotechnology (Heinz, Schmidt, Hoch, Jung, Binder, & Schmidt, 1989).
Alzheimer's Disease Research
Research on related quinoline derivatives has shown promise in the development of anti-Alzheimer agents targeting β-amyloid, tau, and cholinesterase pathologies. These compounds have been found to possess potent inhibitory activities against human acetylcholinesterase and butyrylcholinesterase (Di Pietro et al., 2014).
Propriétés
Formule moléculaire |
C34H27ClO21 |
|---|---|
Poids moléculaire |
807 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6R)-2-(chloromethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H27ClO21/c35-9-22-27(53-30(48)10-1-14(36)23(44)15(37)2-10)28(54-31(49)11-3-16(38)24(45)17(39)4-11)29(55-32(50)12-5-18(40)25(46)19(41)6-12)34(52-22)56-33(51)13-7-20(42)26(47)21(43)8-13/h1-8,22,27-29,34,36-47H,9H2/t22-,27-,28+,29-,34-/m1/s1 |
Clé InChI |
NDNTYEPLEHOUOE-UEKZKNBCSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)CCl |
SMILES |
OC1=CC(C(O[C@H]([C@@H](CCl)O2)[C@H](OC(C3=CC(O)=C(O)C(O)=C3)=O)[C@@H](OC(C4=CC(O)=C(O)C(O)=C4)=O)[C@H]2OC(C5=CC(O)=C(O)C(O)=C5)=O)=O)=CC(O)=C1O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(OC(C(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)CCl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6ClTGQ; 6Cl TGQ; 6Cl-TGQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]pyrazine](/img/structure/B516577.png)
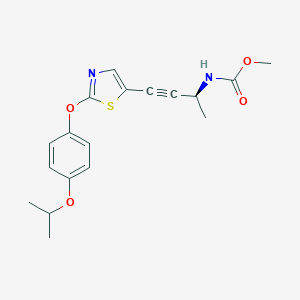
![4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B516648.png)
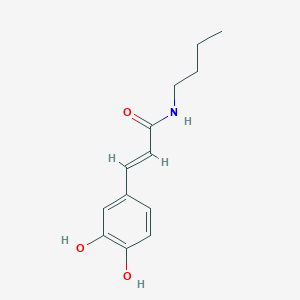

![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)
![3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide](/img/structure/B517251.png)
![N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)](/img/structure/B517253.png)
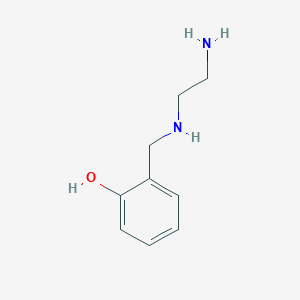
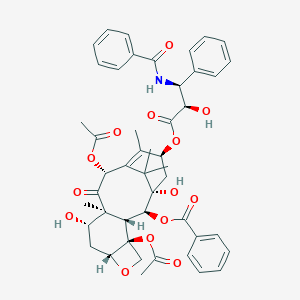
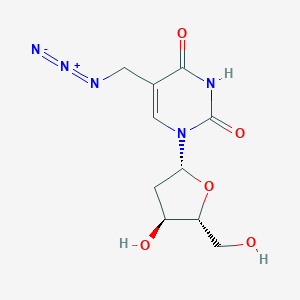
![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)
![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)